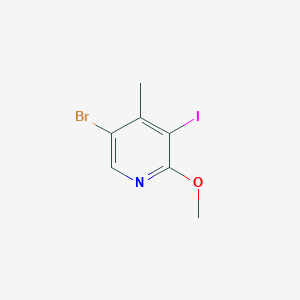

5-Bromo-3-iodo-2-methoxy-4-methylpyridine

Description

BenchChem offers high-quality 5-Bromo-3-iodo-2-methoxy-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-iodo-2-methoxy-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrINO |

|---|---|

Molecular Weight |

327.94 g/mol |

IUPAC Name |

5-bromo-3-iodo-2-methoxy-4-methylpyridine |

InChI |

InChI=1S/C7H7BrINO/c1-4-5(8)3-10-7(11-2)6(4)9/h3H,1-2H3 |

InChI Key |

GMKXJQJHJIYMAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1Br)OC)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

Abstract

This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine, a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and drug development. The described synthetic pathway commences with the commercially available starting material, 2-methoxy-4-methylpyridine, and proceeds through a sequential, regioselective two-step halogenation process. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also the underlying chemical principles and rationale that govern the synthetic strategy. The procedures outlined herein are designed to be self-validating, with clear guidance on reaction monitoring and product characterization.

Introduction and Strategic Overview

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] The precise introduction of multiple, distinct halogen atoms onto the pyridine scaffold provides medicinal chemists with versatile handles for further molecular elaboration through cross-coupling reactions, thereby enabling the exploration of a vast chemical space in the pursuit of novel therapeutic agents.[2] The target molecule, 5-Bromo-3-iodo-2-methoxy-4-methylpyridine, is a prime example of such a scaffold, offering three distinct points for diversification.

The synthetic strategy detailed in this guide is predicated on a logical, stepwise functionalization of the pyridine ring, leveraging the directing effects of the resident methoxy and methyl substituents. The overall transformation is a two-step process starting from 2-methoxy-4-methylpyridine:

-

Regioselective Iodination: Introduction of an iodine atom at the C-3 position.

-

Regioselective Bromination: Subsequent introduction of a bromine atom at the C-5 position.

The order of these halogenation steps is crucial and is dictated by the relative reactivity of the halogenating agents and the electronic properties of the progressively halogenated pyridine ring.

Caption: Overall synthetic pathway for 5-Bromo-3-iodo-2-methoxy-4-methylpyridine.

Mechanistic Rationale and Regioselectivity

The regiochemical outcome of the sequential halogenation is governed by the principles of electrophilic aromatic substitution on an activated pyridine ring. The 2-methoxy group is a strong activating group and directs electrophiles to the ortho (C-3) and para (C-5) positions. The 4-methyl group is also an activating, ortho-, para-director.

-

Step 1: Iodination at C-3: The C-3 and C-5 positions are both electronically activated. However, the C-3 position is ortho to both the strongly activating methoxy group and the methyl group, making it a highly electron-rich site. N-Iodosuccinimide (NIS) is a moderately reactive electrophilic iodinating agent, suitable for the controlled mono-iodination of activated aromatic systems.[3][4] The reaction is often catalyzed by a protic acid, which protonates the succinimide nitrogen, further polarizing the I-N bond and increasing the electrophilicity of the iodine.

-

Step 2: Bromination at C-5: Following the introduction of the iodine atom at C-3, the pyridine ring remains activated towards further electrophilic substitution, albeit slightly attenuated by the electron-withdrawing nature of the iodine. The C-5 position, being para to the powerful 2-methoxy directing group, remains the most favorable site for a subsequent electrophilic attack. N-Bromosuccinimide (NBS) is a commonly employed reagent for the regioselective bromination of activated pyridines at the 5-position.[5][6]

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Methoxy-4-methylpyridine | ≥97% | Commercially Available |

| N-Iodosuccinimide (NIS) | ≥98% | Commercially Available |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |

| Acetonitrile | Anhydrous | Commercially Available |

| Saturated aq. Sodium Thiosulfate | Laboratory Prepared | N/A |

| Saturated aq. Sodium Bicarbonate | Laboratory Prepared | N/A |

| Brine | Laboratory Prepared | N/A |

| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available |

Step 1: Synthesis of 3-Iodo-2-methoxy-4-methylpyridine

This procedure is adapted from established methods for the iodination of activated aromatic compounds using N-iodosuccinimide.[3][7]

Caption: Experimental workflow for the synthesis of 3-Iodo-2-methoxy-4-methylpyridine.

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxy-4-methylpyridine (1.0 eq.).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per 1 g of starting material).

-

Cool the solution to 0 °C using an ice-water bath.

-

To the stirred solution, add N-iodosuccinimide (NIS) (1.1 eq.) in one portion.

-

Add trifluoroacetic acid (TFA) (0.1 eq.) dropwise to the reaction mixture.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the color of the organic layer fades.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-iodo-2-methoxy-4-methylpyridine.[1]

Expected Yield: 80-90%

Step 2: Synthesis of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

This protocol is based on the established regioselective bromination of activated methoxypyridines.[8]

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the 3-iodo-2-methoxy-4-methylpyridine (1.0 eq.) obtained from Step 1 in anhydrous acetonitrile (approximately 15 mL per 1 g of substrate).

-

To the stirred solution, add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the final product, 5-Bromo-3-iodo-2-methoxy-4-methylpyridine.

Expected Yield: 75-85%

Data Summary and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Methoxy-4-methylpyridine | C₇H₉NO | 123.15 | Colorless to yellow liquid |

| 3-Iodo-2-methoxy-4-methylpyridine | C₇H₈INO | 249.05 | Off-white to pale yellow solid |

| 5-Bromo-3-iodo-2-methoxy-4-methylpyridine | C₇H₇BrINO | 327.95 | Solid |

The successful synthesis of the target compound and its intermediate should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and purity.

Conclusion

This guide presents a robust and reproducible two-step synthesis of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine from a readily available precursor. The strategic, sequential introduction of iodine and bromine is guided by the inherent electronic properties of the substituted pyridine ring, allowing for high regioselectivity. This highly functionalized pyridine building block is of significant value to the medicinal chemistry community, providing a versatile platform for the development of novel molecular entities.

References

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Regioselective iodination of methoxy- or methyl-substituted aromatic compounds with N-iodosuccinimide. Tetrahedron Letters, 43(28), 5047-5048. [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved February 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved February 19, 2026, from [Link]

-

PubChemLite. (n.d.). 3-iodo-2-methoxy-4-methylpyridine (C7H8INO). Retrieved February 19, 2026, from [Link]

-

Rhodium.ws. (n.d.). Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile. Retrieved February 19, 2026, from [Link]

-

Chad's Prep. (n.d.). Allylic and Benzylic Bromination with NBS. Retrieved February 19, 2026, from [Link]

Sources

- 1. PubChemLite - 3-iodo-2-methoxy-4-methylpyridine (C7H8INO) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 4. Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 8. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

From Foul Smell to Foundational Scaffold: A Technical History of Substituted Pyridines

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring, a simple six-membered aromatic heterocycle, has journeyed from an obscure, foul-smelling liquid isolated from bone tar to a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties—an electron-deficient π-system combined with a basic nitrogen atom—initially presented a formidable challenge to early organic chemists.[1][2][3] However, the relentless pursuit of synthetic methodologies to tame and functionalize this scaffold has unlocked a vast chemical space. This guide provides a technical and historical narrative of the discovery and synthesis of substituted pyridines. It delves into the causal logic behind key synthetic breakthroughs, from the brute-force functionalization of the parent ring to the elegant, multicomponent constructions of Arthur Hantzsch, Icilio Guareschi, and Alexei Chichibabin. We will explore the mechanistic underpinnings of these named reactions, provide representative experimental protocols, and trace their enduring impact on the development of pharmaceuticals that have shaped global health.

The Genesis: Isolation and the Reactivity Conundrum

Discovery from the Ashes

The story of pyridine begins not in a pristine laboratory, but in the smoky distillates of heated organic matter. In 1849, Scottish scientist Thomas Anderson, while studying the oil obtained from the high-temperature heating of animal bones, isolated a colorless, water-miscible liquid with a notoriously unpleasant, fish-like odor.[1] Owing to its extreme flammability, he named it "pyridine," derived from the Greek πῦρ (pyr), meaning fire, and the suffix "-idine" to denote a nitrogenous base.[1] For decades, coal tar and bone oil remained the primary, albeit inefficient, sources.[4] The true structure of pyridine as a nitrogen-containing analogue of benzene was independently proposed by Wilhelm Körner (1869) and James Dewar (1871), a critical insight that paved the way for systematic investigation.[1]

A Tale of Two Reactivities: The Challenge of Substitution

Once the structure was established, chemists faced a significant hurdle: functionalizing the pyridine ring. The very feature that makes it unique—the electronegative nitrogen atom—also makes it chemically recalcitrant in ways that benzene is not. This nitrogen atom exerts a powerful electron-withdrawing effect on the ring, creating a π-deficient system.[1][3][5]

Electrophilic Aromatic Substitution (EAS): A Difficult Proposition

-

Causality: The electron-deficient nature of the ring deactivates it towards attack by electrophiles, much like nitrobenzene.[1][3] Furthermore, the basic nitrogen lone pair acts as a primary target for the acidic reagents typically used in EAS (e.g., HNO₃/H₂SO₄ for nitration).[2] Protonation of the nitrogen forms a pyridinium ion, which is even more strongly deactivated.

-

Outcome: Consequently, direct electrophilic substitutions on pyridine require harsh conditions and generally give poor yields.[1][6] When substitution does occur, it is directed to the 3-position (the β-position), which is the most electron-rich carbon in the ring.[1][3] Friedel-Crafts alkylations and acylations, staples of benzene chemistry, typically fail altogether, as the Lewis acid catalysts complex with the nitrogen atom.[1][2]

Nucleophilic Aromatic Substitution (SNAr): An Unexpected Opportunity

-

Causality: The same electronic factors that hinder electrophilic attack make the pyridine ring susceptible to nucleophilic attack. The electron-withdrawing nitrogen atom lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and creates significant partial positive charge (δ+) at the 2- and 4-positions (α- and γ-positions).[1][2][5][7]

-

Outcome: This inherent reactivity allows for direct substitution by strong nucleophiles, a reaction type that is very difficult to achieve with benzene. This discovery was a paradigm shift, opening a new and highly productive avenue for pyridine functionalization.

The Golden Age of Pyridine Synthesis: Building the Ring from the Ground Up

The difficulties in directly substituting the parent pyridine ring spurred chemists to develop methods to construct the substituted ring from acyclic precursors. This era gave rise to the foundational "named reactions" that remain pillars of heterocyclic chemistry today.

The Hantzsch Pyridine Synthesis (1881)

In 1881, Arthur Rudolf Hantzsch reported a remarkably versatile multi-component reaction that became the first major synthesis of pyridine derivatives.[1][8][9] The Hantzsch synthesis allows for the construction of highly functionalized dihydropyridines, which can then be easily oxidized to the corresponding pyridines.[8]

-

Expertise & Causality: The genius of the Hantzsch synthesis lies in its convergence. It combines an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (ammonia or ammonium acetate) in a one-pot reaction.[8][9] The driving force for the final oxidation step is the formation of a stable aromatic ring.[8] This method was revolutionary because it provided systematic access to substituted pyridines whose substitution patterns were dictated by the choice of simple, readily available starting materials.

Diagram: Hantzsch Pyridine Synthesis Workflow

Caption: Key steps in the Chichibabin amination reaction.

The discovery of the Chichibabin reaction was a landmark achievement. It provided a direct, atom-economical route to 2-aminopyridines, which are exceptionally important building blocks for the synthesis of pharmaceuticals and agrochemicals. [10][11]

Legacy and Impact on Drug Development

The development of these fundamental synthetic methods transformed substituted pyridines from laboratory curiosities into one of the most important "privileged scaffolds" in medicinal chemistry. [12]Approximately 20% of the top 200 drugs on the market contain a pyridine ring, a testament to its versatility. [13]

-

Fine-Tuning Properties: The nitrogen atom in the pyridine ring is a key modulator of a drug molecule's properties. It can act as a hydrogen bond acceptor, improving binding affinity to biological targets. [5]Its presence also influences the molecule's overall polarity, solubility, and metabolic stability, allowing medicinal chemists to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. [14][15]* Examples in Medicine:

-

Omeprazole (Prilosec): A proton pump inhibitor whose mechanism relies on the basicity of its pyridine nitrogen. [5] * Nifedipine (Adalat): A calcium channel blocker directly derived from the Hantzsch synthesis, used to treat hypertension. [8][16] * Nevirapine: An antiretroviral drug for HIV therapy, highlighting the importance of efficient industrial synthesis of substituted pyridines. [13] * Vitamin B3 (Niacin) & B6 (Pyridoxine): Essential human nutrients built upon the pyridine core, underscoring the scaffold's role in biology. [17][18]

-

Conclusion

The history of substituted pyridines is a compelling narrative of scientific progress, demonstrating how the interplay between structural elucidation, reactivity studies, and synthetic innovation can elevate a single molecule to a position of immense chemical and societal importance. From Anderson's foul-smelling distillate to the life-saving medicines on pharmacy shelves, the journey was enabled by the foundational construction and functionalization reactions developed by pioneers like Hantzsch, Guareschi, and Chichibabin. Their work laid the groundwork for over a century of research, and the principles they established continue to inform the synthesis of novel materials and the development of next-generation therapeutics for the benefit of human health.

References

-

Title: Pyridine - Wikipedia. Source: Wikipedia. URL: [Link]

-

Title: Hantzsch pyridine synthesis - Wikipedia. Source: Wikipedia. URL: [Link]

-

Title: Chichibabin reaction - Grokipedia. Source: Grokipedia. URL: [Link]

-

Title: Pyridine - Molecule of the Month. Source: University of Bristol. URL: [Link]

-

Title: Pyridines - Wikipedia. Source: Wikipedia. URL: [Link]

-

Title: Synthesis of Pyridine - YouTube. Source: YouTube. URL: [Link]

-

Title: Chichibabin reaction - Wikipedia. Source: Wikipedia. URL: [Link]

-

Title: Pyridine: Electrophilic & Nucleophilic Reactions | PDF. Source: Scribd. URL: [Link]

-

Title: The Role of Pyridine Intermediates in Modern Drug Discovery. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Pyridines deep dive: Properties, structure, synthesis and sources | Blog. Source: Chempanda. URL: [Link]

-

Title: Learning from the Hantzsch synthesis. Source: American Chemical Society. URL: [Link]

-

Title: Aromatic heterocycles 1: structures and reactions. Source: Oxford University Press. URL: [Link]

-

Title: Hantzsch Pyridine Synthesis | PDF. Source: Scribd. URL: [Link]

-

Title: Pyridine - American Chemical Society. Source: American Chemical Society. URL: [Link]

-

Title: Chichibabin Reaction | PPTX. Source: Slideshare. URL: [Link]

-

Title: Why does Electrophilic attack at Pyridine occur at position 3?. Source: ResearchGate. URL: [Link]

-

Title: Arthur Rudolf Hantzsch - Grokipedia. Source: Grokipedia. URL: [Link]

-

Title: The Chichibabin amination reaction. Source: Scientific Update. URL: [Link]

-

Title: Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Source: Virginia Commonwealth University. URL: [Link]

-

Title: Guareschi-Thorpe synthesis of pyridine. Source: Organic Chemistry. URL: [Link]

-

Title: Icilio Guareschi and his amazing “1897 reaction”. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: 17 Electrophilic & Nucleophilic Substitution Reaction of Pyridine - YouTube. Source: YouTube. URL: [Link]

-

Title: Chichibabin Reaction. Source: Cambridge University Press. URL: [Link]

-

Title: Guareschi-Thorpe Condensation. Source: Merck Index. URL: [Link]

-

Title: DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Source: Denmark Group, University of Illinois. URL: [Link]

-

Title: One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. Source: YMER. URL: [Link]

-

Title: Pyridones in drug discovery: Recent advances. Source: ResearchGate. URL: [Link]

-

Title: A Simple, Modular Synthesis of Substituted Pyridines. Source: ACS Publications. URL: [Link]

- Title: Process for the preparation of substituted pyridines. Source: Google Patents.

-

Title: Pyridine: the scaffolds with significant clinical diversity. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Source: ResearchGate. URL: [Link]

-

Title: CHAPTER 16: Pyridine Synthesis. Source: Royal Society of Chemistry. URL: [Link]

-

Title: A Brief View on Pyridine Compounds. Source: Open Access Journals. URL: [Link]

-

Title: Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Source: MDPI. URL: [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. gcwgandhinagar.com [gcwgandhinagar.com]

- 3. researchgate.net [researchgate.net]

- 4. chempanda.com [chempanda.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. grokipedia.com [grokipedia.com]

- 11. scientificupdate.com [scientificupdate.com]

- 12. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 17. Pyridines - Wikipedia [en.wikipedia.org]

- 18. lifechemicals.com [lifechemicals.com]

Regiocontrol in 4-Methylpyridine Halogenation: A Mechanistic Handbook

Executive Summary

For the medicinal chemist, 4-methylpyridine (4-picoline) presents a classic regioselectivity paradox. The molecule possesses three distinct reactive vectors: the electron-deficient pyridine ring (resistant to EAS), the basic nitrogen (prone to poisoning Lewis acids), and the acidic benzylic methyl protons.

Achieving regiocontrol requires selecting a mechanism that exploits specific electronic or steric biases. This guide delineates the three primary pathways for halogenation:

-

Free Radical Substitution: Exclusively targets the benzylic (methyl) position.

-

N-Oxide Activation: Activates the C2-position for nucleophilic chlorination/bromination.

-

Zincke Imine Rearrangement: A modern methodology for accessing the elusive C3-position.

The Electronic Landscape

To control the reaction, one must understand the substrate's resistance.

-

The Ring: Pyridine is

-deficient.[1] Direct electrophilic aromatic substitution (EAS) requires forcing conditions (e.g., Br -

The Methyl Group: The pKa of the methyl protons is ~29 (DMSO). While high, radical abstraction is facile due to the stability of the resulting pyridyl-stabilized benzylic radical.

Decision Matrix: Reagent vs. Regioselectivity[2][3]

| Target Site | Primary Mechanism | Reagents of Choice | Key Intermediate |

| Methyl (Side-chain) | Radical Substitution ( | NBS, AIBN (or BPO), CCl | Benzylic Radical |

| Ring C2 (Ortho) | Nucleophilic Substitution ( | 1. mCPBA/H | Pyridine N-oxide |

| Ring C3 (Meta) | Zincke Imine / Metalation | Zincke salt + NBS/TFA | Acyclic Imine / Lithiated species |

Pathway A: Benzylic Halogenation (Side-Chain)

Target: 4-(Bromomethyl)pyridine Mechanism: Wohl-Ziegler Reaction

The reaction of 4-picoline with N-bromosuccinimide (NBS) is the standard for side-chain functionalization. However, a common pitfall is poly-bromination . The electron-withdrawing nature of the first bromine actually acidifies the remaining benzylic protons, often making the second bromination faster than the first.

Critical Control Parameters

-

Stoichiometry: Use a slight deficit of NBS (0.95 eq) to minimize di/tri-bromo species.

-

Solvent: CCl

is traditional but phased out. Trifluorotoluene (PhCF -

Protonation: The pyridine nitrogen must remain unprotonated for the radical mechanism to dominate. Avoid acidic byproducts by adding a solid base scavenger (e.g., K

CO

Experimental Protocol: Selective Mono-Bromination[3]

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser.

-

Charge: Add 4-methylpyridine (10 mmol), NBS (9.5 mmol), and AIBN (0.5 mmol) in anhydrous PhCF

(0.2 M). -

Initiation: Heat to reflux (approx. 102°C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide.

-

Monitoring: Monitor via reaction endpoint (succinimide floats). Stop immediately upon consumption of NBS to prevent over-bromination.

-

Workup: Filter off succinimide while hot. Concentrate filtrate.

-

Purification: Vacuum distillation is preferred over column chromatography, as the product is unstable on silica gel (prone to hydrolysis).

Pathway B: Nuclear Halogenation (Ring)

Direct halogenation of the ring is difficult.[2] We must use "activation strategies" to direct the halogen to C2 or C3.

C2-Selectivity: The N-Oxide Route

This is the industry standard for placing a chlorine or bromine at the 2-position.

-

Step 1: Oxidation of nitrogen pushes electron density into the ring (at C2/C4).

-

Step 2: Reaction with an electrophilic halogen source (POCl

) involves an initial O-phosphorylation followed by nucleophilic attack of chloride at C2. -

Regiocontrol: Since C4 is blocked by the methyl group, attack occurs exclusively at C2.

C3-Selectivity: The Zincke Imine Strategy

Accessing the C3 (meta) position is notoriously difficult because it is electronically deactivated in both pyridine and pyridine N-oxide. A modern solution developed by the McNally lab utilizes Zincke imines .

-

Logic: Break the aromaticity temporarily to allow electrophilic attack, then reform the ring.

-

Mechanism:

-

Activate pyridine with Dinitrochlorobenzene (DNCB) to form a Zincke salt.

-

Ring opening with an amine (e.g., tryptamine or simple secondary amines).

-

Halogenation of the acyclic intermediate (which behaves like an electron-rich enamine).

-

Ring closure.[3]

-

This method allows for high-yield C3-bromination or iodination under mild conditions, avoiding the "forcing" conditions of direct EAS.

Pathway C: Directed Ortho Metalation (DoM)

If the 4-methylpyridine possesses a Directing Metalation Group (DMG) (e.g., a carbamate or amide), lithiation can occur. However, for naked 4-methylpyridine, lateral lithiation (deprotonation of the methyl group) is the dominant pathway with bases like n-BuLi.

To achieve ring lithiation (and subsequent halogenation) on 4-methylpyridine:

-

Block the Methyl: Not practical for simple halogenation.

-

Use "Superbases": LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is sterically bulky and less nucleophilic, favoring kinetic ring deprotonation over methyl deprotonation, though mixtures are common.

-

Halogen Dance: If a halogen is already present (e.g., 2-bromo-4-methylpyridine), treatment with LDA can cause the halogen to migrate (halogen dance) to the thermodynamically stable position, often trapping at C3.

Summary of Experimental Workflows

References

-

Regioselectivity in Free Radical Bromination: Goswami, S., et al. "Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines." Tetrahedron Letters, 2014.

-

N-Oxide Chlorination Mechanism: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard reference for POCl3 mechanism).

-

C3-Selective Halogenation (Zincke Imine): Hilton, M. C., et al. "Heterocyclic C–H Functionalization via Zincke Imines."[3][4] Nature, 2022. (McNally Lab).

-

Palladium-Catalyzed C-H Activation: Lu, C., et al. "Palladium-catalyzed picolinamide-directed halogenation of ortho C-H bonds."[5] Chemical Science, 2014.

-

Directed Ortho Metalation (DoM) Reviews: Snieckus, V. "Directed ortho metalation.[1][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]

- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pure.psu.edu [pure.psu.edu]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Theoretical calculations on 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

For researchers in drug development, these theoretical insights are invaluable. The predicted geometry and ESP map can be used as a starting point for molecular docking studies to assess potential binding modes with protein targets. The HOMO/LUMO energies provide a quantitative measure of the molecule's susceptibility to metabolic transformations. Furthermore, the calculated properties can serve as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related analogues, thereby accelerating the discovery and optimization of new therapeutic candidates. [3][6]

References

-

Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]

-

ResearchGate. (2025, August 6). DFT analysis of substituent effects on electron-donating efficacy of pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Energetics of pyridine substitution by DFT calculations. Retrieved from [Link]

-

MOST Wiedzy. (2021, March 25). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. Retrieved from [Link]

-

MDPI. (2023, September 13). Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. Retrieved from [Link]

-

PMC. (2022, January 10). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Retrieved from [Link]

-

PubMed. (2006, November 15). Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors. Retrieved from [Link]

-

Oberlin College and Conservatory. (n.d.). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

PMC. (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Retrieved from [Link]

-

Sumitomo Chemical. (2013). Theoretical Calculations in Reaction Mechanism Studies. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-5-iodo-2-methoxy-4-methylpyridine. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. (2025, July 1). Computational, Spectroscopic, Hirshfeld surface, Molecular docking and Topological studies on 2-bromo-5-methylpyridine as potent anti-cancer agent. Retrieved from [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-3-iodo-2-methoxy-4-methylpyridine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine, a key building block for professionals in pharmaceutical and agrochemical research. We will delve into its chemical properties, commercial availability, and its strategic applications in the synthesis of complex molecules, supported by mechanistic insights and established protocols.

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-3-iodo-2-methoxy-4-methylpyridine is a highly functionalized pyridine derivative that has garnered significant interest in medicinal chemistry and process development.[1] Its unique arrangement of substituents – a bromine atom, an iodine atom, a methoxy group, and a methyl group – on the pyridine core makes it an exceptionally versatile reagent for the construction of complex molecular architectures.[2][3] The differential reactivity of the bromine and iodine atoms allows for selective, sequential cross-coupling reactions, providing a powerful tool for the synthesis of polysubstituted aromatic compounds.[4] This strategic handle is particularly valuable in the development of novel kinase inhibitors and other targeted therapeutics.[5][6]

Commercial Availability and Supplier Specifications

A critical aspect for any research and development program is the reliable sourcing of starting materials. 5-Bromo-3-iodo-2-methoxy-4-methylpyridine is available from a number of reputable chemical suppliers. The following table provides a comparative overview of some of the key commercial sources.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities | Price (USD) |

| Dana Bioscience | 5-Bromo-3-iodo-2-methoxy-4-methylpyridine | 1048651-78-7 | C7H7BrINO | Not Specified | 1g | $755.00[7] |

| BLDpharm | 5-Bromo-3-iodo-2-methoxy-4-methylpyridine | 2385454-43-1 | C7H7BrINO | Not Specified | Inquire | Inquire[8] |

| TCI Chemicals | 5-Bromo-2-methoxy-4-methylpyridine | 164513-39-7 | C7H8BrNO | >98.0% (GC) | 1g, 5g | $25.00 (1g), $79.00 (5g) |

| Sigma-Aldrich | 5-Bromo-3-iodo-2-methoxy-pyridine | 578007-66-6 | C6H5BrINO | Not Specified | Inquire | Inquire |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information. TCI Chemicals and Sigma-Aldrich list closely related structures, which may also be of interest for specific synthetic strategies.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C7H7BrINO | [9] |

| Molecular Weight | 327.95 g/mol | [8] |

| Appearance | Off-white to yellow powder | [1] |

| Melting Point | 72-78 °C | [1] |

| SMILES | CC1=C(I)C(OC)=NC=C1Br | [9] |

| InChI | InChI=1S/C7H7BrINO/c1-4-5(9)3-10-7(11-2)6(4)8/h3H,1-2H3 | [9] |

Strategic Applications in Synthesis

The primary utility of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine lies in its capacity as a versatile building block for creating highly substituted pyridine-containing molecules. These motifs are prevalent in a wide range of biologically active compounds.[3][10]

Sequential Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is the cornerstone of this molecule's synthetic utility. The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, than the carbon-bromine bond.[11][12][13] This allows for a stepwise and controlled introduction of different substituents at the 3- and 5-positions of the pyridine ring.

A generalized workflow for such a sequential coupling is depicted below:

Caption: Sequential Suzuki-Miyaura cross-coupling workflow.

This selective functionalization is a powerful strategy for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.[14]

Synthesis of Kinase Inhibitors

Substituted pyridines are a common scaffold in a multitude of kinase inhibitors, which are a cornerstone of modern cancer therapy.[5][6] The pyridine core often serves as a key pharmacophore, interacting with the hinge region of the kinase active site. The ability to introduce diverse substituents at defined positions, as offered by 5-Bromo-3-iodo-2-methoxy-4-methylpyridine, is therefore highly valuable in the design of potent and selective kinase inhibitors.

The following diagram illustrates the general role of substituted pyridines in kinase inhibition:

Caption: Interaction of a pyridine-based inhibitor with a kinase active site.

Agrochemical Synthesis

Substituted pyridines are also important components of many modern agrochemicals, including herbicides and fungicides.[1] The specific substitution pattern of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine can be exploited to synthesize novel crop protection agents with improved efficacy and selectivity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized, yet robust, protocol for a Suzuki-Miyaura cross-coupling reaction utilizing a halo-pyridine substrate. This protocol should be optimized for the specific substrates and desired product.

Materials:

-

5-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a dry reaction flask, add 5-Bromo-3-iodo-2-methoxy-4-methylpyridine, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask under a positive pressure of inert gas.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validating System: The progress of the reaction can be reliably monitored by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Conclusion

5-Bromo-3-iodo-2-methoxy-4-methylpyridine is a valuable and versatile building block for the synthesis of complex, highly substituted pyridine derivatives. Its differential reactivity at the 3- and 5-positions enables selective and sequential functionalization, a key advantage in the rapid generation of compound libraries for drug discovery and agrochemical research. A solid understanding of its properties, commercial availability, and synthetic applications, as outlined in this guide, will empower researchers to fully leverage the potential of this important chemical intermediate.

References

-

Academia.edu. (n.d.). Synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines as potential new scaffolds for drug discovery: selective introduction of substituents on the pyridine ring. Retrieved from [Link]

-

Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (n.d.). PMC. Retrieved from [Link]

-

Der Pharma Chemica. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

-

ChemRxiv. (2025). Access to Highly Substituted Pyridines via Energy Transfer. Retrieved from [Link]

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Dana Bioscience. (n.d.). 5-Bromo-3-iodo-2-methoxy-4-methylpyridine 1g. Retrieved from [Link]

-

European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS - EP 3660020 B1. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-Bromo-2-iodo-4-methylpyridine | CAS#:941294-57-1. Retrieved from [Link]

- Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.

- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). Preprints.org.

-

MDPI. (2025). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-5-iodo-2-methoxy-4-methylpyridine. Retrieved from [Link]

-

Chemical Society Reviews (RSC Publishing). (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Retrieved from [Link]

-

Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

Pharma Inventor Inc. (n.d.). Patent & Publications. Retrieved from [Link]

-

PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (PDF) Synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines as potential new scaffolds for drug discovery: selective introduction of substituents on the pyridine ring [academia.edu]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 6. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 7. danabiosci.com [danabiosci.com]

- 8. 2385454-43-1|5-Bromo-3-iodo-2-methoxy-4-methylpyridine|BLD Pharm [bldpharm.com]

- 9. PubChemLite - 3-bromo-5-iodo-2-methoxy-4-methylpyridine (C7H7BrINO) [pubchemlite.lcsb.uni.lu]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

Methodological & Application

Application Note: Chemo-Orthogonal Functionalization of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

Executive Summary & Strategic Value

The scaffold 5-Bromo-3-iodo-2-methoxy-4-methylpyridine (CAS: 578007-66-6 analogs) represents a high-value "linchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in the chemo-orthogonality of its two halogen handles, allowing for the sequential construction of polysubstituted pyridine cores—a common motif in kinase inhibitors and GPCR ligands.

However, this substrate presents a Steric-Electronic Paradox :

-

Electronic Preference: The C3-Iodo bond is significantly weaker (approx. 65 kcal/mol) than the C5-Bromo bond (approx. 81 kcal/mol), theoretically favoring oxidative addition at C3.

-

Steric Hindrance: The C3 position is sterically crowded, "sandwiched" between the C2-methoxy and C4-methyl groups. Conversely, the C5-Bromo position is relatively accessible.

This Application Note provides validated protocols to navigate this paradox, ensuring high fidelity C3-selective coupling followed by C5-functionalization.

Mechanistic Insight: The Selectivity Decision Tree

To achieve high yields, one must exploit the rate difference in oxidative addition (

Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the kinetic competition and the critical decision points for ligand selection.

Experimental Protocols

Protocol A: C3-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at the hindered C3 position without touching the C5-bromide.

Challenge: The C4-methyl group creates steric resistance. Standard

Materials:

-

Substrate: 5-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 eq)

-

Boronic Acid: Arylboronic acid (1.1 eq)[1]

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aq. solution, 2.5 eq) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: In a glovebox or under active

flow, charge a reaction vial with the substrate (1.0 eq), boronic acid (1.1 eq), and -

Solvation: Add degassed 1,4-dioxane (concentration 0.1 M).

-

Activation: Add the aqueous

solution. -

Reaction: Seal the vial and heat to 50–60°C .

-

Critical Note: Do not exceed 65°C. Higher temperatures increase the probability of C5-Br activation (approx. 5-10% byproduct formation at 80°C).

-

-

Monitoring: Monitor by LC-MS after 2 hours. Look for the consumption of the starting material (M+) and appearance of the mono-coupled product (M-I+Aryl).

-

Workup: Dilute with EtOAc, wash with brine, dry over

. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: C5-Functionalization (Post-C3 Coupling)

Objective: Functionalize the remaining unreactive bromide. Rationale: The C5-Br is electronically deactivated by the electron-rich pyridine ring and sterically accessible. We now require a "hot" catalyst system.

Materials:

-

Substrate: 3-Aryl-5-bromo-2-methoxy-4-methylpyridine (from Protocol A)

-

Boronic Acid: Arylboronic acid (1.5 eq)

-

Catalyst: XPhos Pd G2 or Pd(OAc)₂ + SPhos (2-5 mol%)

-

Base:

(3.0 eq) -

Solvent: Toluene/Water (10:1) or n-Butanol

Step-by-Step Procedure:

-

Setup: Combine the C3-substituted intermediate with the second boronic acid and base.

-

Catalyst Addition: Add XPhos Pd G2 precatalyst.

-

Why XPhos? Buchwald dialkylbiaryl phosphines are excellent for electron-rich/deactivated aryl bromides.

-

-

Reaction: Heat to 100°C for 4–12 hours.

-

Workup: Standard aqueous workup.

Troubleshooting & Optimization Data

The following table summarizes the impact of catalyst choice on selectivity (C3 vs C5) for this specific scaffold type.

| Catalyst System | Ligand Type | Temp (°C) | C3-Yield | C5-Byproduct | Recommendation |

| Pd(PPh₃)₄ | Monodentate / Bulky | 80 | 65% | <2% | Good selectivity, but slow due to C4-Me sterics. |

| Pd(dppf)Cl₂ | Bidentate / Rigid | 60 | 88% | <5% | Optimal balance of rate and selectivity. |

| Pd(OAc)₂ / XPhos | Dialkylbiaryl / Rich | 60 | 50% | 40% | Avoid for Step 1. Too active; loses selectivity. |

| Pd₂dba₃ / P(t-Bu)₃ | Bulky / Electron Rich | RT | 70% | 10% | Good activity, but difficult handling (air sensitive). |

Synthesis of the Core Scaffold (Reference)

If the starting material is unavailable, it can be synthesized via the iodination of 5-bromo-2-methoxy-4-methylpyridine.

Pathway:

-

Precursor: 2-Methoxy-4-methyl-3-nitropyridine

Reduction -

Preferred Route (Direct Iodination):

-

Start with 2-amino-5-bromo-4-methylpyridine .

-

Perform iodination using

or NIS to install Iodine at C3. -

Convert C2-amino to C2-methoxy via diazotization in MeOH (Sandmeyer-like conditions).

-

References

-

Mechanistic Origins of Selectivity

-

General Suzuki Coupling of Pyridines

-

Synthesis of Analogous Scaffolds

- Title: Synthesis of 2-Amino-5-Bromo-3-Iodopyridine (Analogous Protocol).

- Source: IJSSST.

-

URL:[Link]

-

Vendor/Physical Data

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. 5-ブロモ-3-ヨード-2-メトキシ-ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. PubChemLite - 3-bromo-5-iodo-2-methoxy-4-methylpyridine (C7H7BrINO) [pubchemlite.lcsb.uni.lu]

- 7. chemimpex.com [chemimpex.com]

Use of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine as a pharmaceutical intermediate

Application Notes & Protocols: 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

Introduction: The Strategic Advantage of Orthogonal Halogenation

5-Bromo-3-iodo-2-methoxy-4-methylpyridine is a highly functionalized pyridine scaffold engineered for advanced synthetic applications in pharmaceutical development. Its strategic value lies in the differential reactivity of its two distinct halogen substituents: an iodine atom at the C-3 position and a bromine atom at the C-5 position. The carbon-iodine (C-I) bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine (C-Br) bond. This inherent reactivity differential allows for selective, sequential functionalization, making this intermediate a powerful building block for the modular construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors and other biologically active heterocyclic compounds.[1][2]

The presence of the methoxy and methyl groups further influences the electronic properties of the pyridine ring and provides additional vectors for potential modification in later synthetic stages. These application notes provide detailed protocols for leveraging the unique reactivity of this intermediate in sequential cross-coupling reactions, a cornerstone of modern drug discovery.

Physicochemical Properties & Handling

A summary of the key properties of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine is presented below.

| Property | Value | Source |

| CAS Number | 2385454-43-1 | BLDpharm[3] |

| Molecular Formula | C₇H₇BrINO | PubChemLite[4] |

| Molecular Weight | 326.95 g/mol | Dana Bioscience[5] |

| Appearance | White to off-white solid | TCI Chemicals[6] |

| Storage | Store in a cool, dry place, away from light and moisture. | Sigma-Aldrich |

Safety & Handling: 5-Bromo-3-iodo-2-methoxy-4-methylpyridine should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Refer to the material safety data sheet (MSDS) for complete safety information.

Core Application: Sequential Palladium-Catalyzed Cross-Coupling

The primary application of this reagent is the stepwise introduction of two different substituents onto the pyridine core. This is achieved by first exploiting the lability of the C-I bond under milder conditions, followed by functionalizing the C-Br bond under more forcing conditions. The Suzuki-Miyaura cross-coupling is presented here as a representative and widely applicable transformation.[7]

Workflow for Sequential Functionalization

The logical flow of the sequential coupling strategy is outlined below. The initial reaction targets the more reactive C-3 iodo position, followed by a second coupling at the C-5 bromo position.

Caption: Sequential Suzuki cross-coupling workflow.

Experimental Protocols

Protocol 1: Selective Suzuki Coupling at the C-3 (Iodo) Position

This protocol details the selective reaction at the C-3 position, leaving the C-5 bromine intact.

Objective: To synthesize a 5-Bromo-3-aryl-2-methoxy-4-methylpyridine derivative.

Materials:

-

5-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 equiv)

-

Arylboronic acid (1.1 - 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv), anhydrous

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Nitrogen or Argon gas supply

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-3-iodo-2-methoxy-4-methylpyridine, the selected arylboronic acid, and anhydrous K₂CO₃.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.

-

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe.

-

Reaction: Stir the mixture and heat to 80-85 °C. The lower temperature is critical for selectivity. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours). The disappearance of the starting material indicates completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-bromo-3-aryl-2-methoxy-4-methylpyridine.

Causality and Rationale:

-

Catalyst Choice: Pd(PPh₃)₄ is a robust, general-purpose catalyst suitable for activating the highly reactive C-I bond without significantly disturbing the C-Br bond at moderate temperatures.[7]

-

Base and Solvent: The K₂CO₃/dioxane-water system is a standard condition for Suzuki couplings, providing adequate basicity for the transmetalation step and good solubility for both organic and inorganic reagents.

-

Temperature Control: Maintaining the temperature below 90 °C is paramount to prevent competitive coupling at the C-5 bromo position, ensuring high selectivity.

Protocol 2: Subsequent Suzuki Coupling at the C-5 (Bromo) Position

This protocol uses the product from Protocol 1 to functionalize the remaining C-5 position.

Objective: To synthesize a 5-Aryl'-3-aryl-2-methoxy-4-methylpyridine derivative.

Materials:

-

5-Bromo-3-aryl-2-methoxy-4-methylpyridine (from Protocol 1) (1.0 equiv)

-

Aryl'boronic acid (1.2 - 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.05 - 0.08 equiv)

-

Potassium Phosphate (K₃PO₄) (3.0 equiv)

-

1,4-Dioxane, degassed

-

Nitrogen or Argon gas supply

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the 5-bromo-3-aryl-2-methoxy-4-methylpyridine, the second aryl'boronic acid, and K₃PO₄.

-

Catalyst Addition: Add the PdCl₂(dppf) catalyst.

-

Solvent Addition: Add degassed 1,4-dioxane.

-

Reaction: Stir the mixture and heat to 100-110 °C. The higher temperature is necessary to activate the more stable C-Br bond. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

-

Work-up: Follow the same work-up procedure as described in Protocol 1.

-

Purification: Purify the crude product by flash column chromatography to isolate the final di-aryl substituted pyridine.

Causality and Rationale:

-

Catalyst Choice: PdCl₂(dppf) is often more effective for less reactive aryl bromides. The dppf ligand provides a more electron-rich and sterically demanding environment around the palladium center, facilitating the oxidative addition step into the C-Br bond.

-

Base and Temperature: A stronger base like K₃PO₄ and higher reaction temperatures are required to overcome the higher activation energy for cleaving the C-Br bond compared to the C-I bond.

Application in Heterocycle Synthesis: Pathway to Imidazo[4,5-b]pyridines

The di-functionalized pyridine core serves as a key precursor for constructing fused heterocyclic systems like imidazo[4,5-b]pyridines, which are prevalent scaffolds in medicinal chemistry.[8][9][10] The general synthetic logic involves converting the 2-methoxy group into an amine, followed by cyclization.

Caption: Synthetic route to Imidazo[4,5-b]pyridines.

This pathway highlights the utility of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine in generating molecular complexity, enabling access to diverse libraries of compounds for structure-activity relationship (SAR) studies.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield in Protocol 1 | 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Wet reagents or solvents. | 1. Use a fresh bottle of catalyst or a different batch. 2. Degas solvents thoroughly by sparging with N₂/Ar for 30 min. 3. Use anhydrous solvents and reagents; flame-dry glassware. |

| Reaction Stalls | 1. Catalyst deactivation. 2. Boronic acid decomposition. | 1. Add a fresh portion of catalyst (0.02 equiv). 2. Use high-purity boronic acid; consider using boronate esters for sensitive substrates. |

| Loss of Selectivity (Reaction at both C-I and C-Br in Protocol 1) | 1. Reaction temperature is too high. 2. Catalyst is too active. | 1. Reduce temperature to 75-80 °C. 2. Screen alternative catalysts; avoid highly active phosphine ligands in the first step. |

| Low Yield in Protocol 2 | 1. C-Br bond is not activating. 2. Steric hindrance from the C-3 substituent. | 1. Increase temperature to reflux. 2. Screen different catalysts/ligands (e.g., SPhos, XPhos). 3. Increase reaction time. |

References

- Vertex AI Search. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis.

- Progress in Chemistry. Advances in Synthesis and Application of Imidazopyridine Derivatives. (2010).

- BLDpharm. 2385454-43-1|5-Bromo-3-iodo-2-methoxy-4-methylpyridine.

- ResearchGate. The synthesis of imidazopyridine derivatives.

- PubMed Central (PMC). Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues.

- ChemicalBook. 5-bromo-2-methoxy-4-methyl-3-nitropyridine synthesis.

- E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024).

- Dana Bioscience. 5-Bromo-3-iodo-2-methoxy-4-methylpyridine 1g.

- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017).

- ChemicalBook. 5-BROMO-2-IODO-3-METHOXYPYRIDINE | 944805-60-1.

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- Sigma-Aldrich. 5-Bromo-3-iodo-2-methoxy-pyridine AldrichCPR 578007-66-6.

- ZORA (Zurich Open Repository and Archive). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.

- Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

- MilliporeSigma. 5-bromo-3-iodo-2-methoxy-pyridine sigma-aldrich.

- International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

- Google Patents. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

- PubChem. 5-Bromo-2-iodo-3-methoxypyrazine | C5H4BrIN2O | CID 11151182.

- TCI Chemicals. 5-Bromo-2-methoxy-4-methylpyridine | 164513-39-7.

- PubChemLite. 3-bromo-5-iodo-2-methoxy-4-methylpyridine.

- Tokyo Chemical Industry (India) Pvt. Ltd. 5-Bromo-2-methoxy-4-methylpyridine | 164513-39-7.

Sources

- 1. zora.uzh.ch [zora.uzh.ch]

- 2. ijssst.info [ijssst.info]

- 3. 2385454-43-1|5-Bromo-3-iodo-2-methoxy-4-methylpyridine|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 3-bromo-5-iodo-2-methoxy-4-methylpyridine (C7H7BrINO) [pubchemlite.lcsb.uni.lu]

- 5. danabiosci.com [danabiosci.com]

- 6. 5-Bromo-2-methoxy-4-methylpyridine | 164513-39-7 | TCI AMERICA [tcichemicals.com]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 8. Advances in Synthesis and Application of Imidazopyridine Derivatives [manu56.magtech.com.cn]

- 9. Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e3s-conferences.org [e3s-conferences.org]

The Strategic Functionalization of Polysubstituted Pyridines: A Guide to the Synthetic Utility of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

Introduction: Unlocking Molecular Complexity with a Versatile Pyridine Building Block

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure in a vast array of biologically active compounds and functional materials. The precise installation of substituents onto the pyridine ring is paramount in modulating a molecule's physicochemical properties, biological activity, and overall function. Highly functionalized pyridines, particularly those bearing multiple, distinct points of diversification, are therefore invaluable assets in the synthetic chemist's toolbox.

This comprehensive guide delves into the synthetic versatility of a key intermediate: 5-Bromo-3-iodo-2-methoxy-4-methylpyridine . The presence of two different halogen atoms at the C3 and C5 positions, with their distinct reactivities, opens a gateway for selective and sequential functionalization. This allows for the controlled and predictable construction of complex, tetrasubstituted pyridine derivatives. This document provides researchers, scientists, and drug development professionals with a detailed exploration of the reactivity of this building block, complete with field-proven insights and step-by-step protocols for its application in cornerstone cross-coupling reactions.

Core Principle: The Hierarchy of Halogen Reactivity in Cross-Coupling

The synthetic utility of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine is fundamentally rooted in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. This reactivity hierarchy is a well-established principle in organic synthesis and dictates the regioselectivity of sequential functionalization.[1][2]

The general order of reactivity for halogens in the oxidative addition step of the catalytic cycle for most palladium-catalyzed cross-coupling reactions is:

This predictable trend allows for the selective functionalization of the more reactive C-I bond at the 3-position of the pyridine ring, while leaving the C-Br bond at the 5-position intact for subsequent transformations. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can orchestrate a stepwise introduction of diverse molecular fragments.

Application Note I: Selective C-3 Arylation and Vinylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely employed method for the formation of carbon-carbon bonds.[4] For 5-Bromo-3-iodo-2-methoxy-4-methylpyridine, this reaction can be tuned to selectively form a C-C bond at the C-3 position.

Causality of Experimental Choices:

-

Catalyst System: A combination of a palladium source, such as Pd(OAc)₂, and a phosphine ligand, like SPhos or XPhos, is highly effective. These bulky, electron-rich phosphine ligands facilitate the oxidative addition of the C-I bond and promote efficient catalytic turnover.[1]

-

Base: A moderately strong inorganic base, such as K₂CO₃ or Cs₂CO₃, is crucial for the transmetalation step, where the organic group is transferred from the boronic acid or ester to the palladium center.

-

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used to dissolve both the organic and inorganic reaction components.[4]

Protocol for Selective C-3 Suzuki-Miyaura Coupling:

Materials:

-

5-Bromo-3-iodo-2-methoxy-4-methylpyridine

-

Aryl- or vinylboronic acid or ester (1.1 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

SPhos (2-10 mol%)

-

Potassium carbonate (K₂CO₃) (2-3 equivalents)

-

Toluene and Water (e.g., 4:1 mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 5-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 eq), the boronic acid/ester (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.5 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture (toluene:water 4:1) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl/vinyl-5-bromo-2-methoxy-4-methylpyridine.

Data Summary: Catalyst Systems for Selective Suzuki Coupling

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield Range (%) |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene / H₂O | 100 | 2-8 | 85-98 |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 6-12 | 80-95 |

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane / H₂O | 95 | 8-16 | 75-90 |

Note: Yields are estimates based on analogous systems and will vary depending on the specific boronic acid used.[1]

Application Note II: Introduction of Alkynyl Moieties via Sonogashira Coupling

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[5] This reaction can be performed with high selectivity at the C-3 iodo position of the starting material.

Causality of Experimental Choices:

-

Catalyst System: The classic Sonogashira conditions employ a palladium catalyst, such as PdCl₂(PPh₃)₂, in conjunction with a copper(I) co-catalyst, typically CuI. The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[6]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

-

Solvent: A polar aprotic solvent like DMF or THF is commonly used.

Protocol for Selective C-3 Sonogashira Coupling:

Materials:

-

5-Bromo-3-iodo-2-methoxy-4-methylpyridine

-

Terminal alkyne (1.2 - 2.0 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

-

Copper(I) iodide (CuI) (2-5 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-4 equivalents)

-

Anhydrous DMF or THF

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add 5-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Add the anhydrous, degassed solvent (DMF or THF).

-

Add the amine base (e.g., Et₃N, 3.0 eq) and the terminal alkyne (1.5 eq) via syringe.

-

Stir the reaction mixture at room temperature to 60 °C.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and dilute with water.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkynyl-5-bromo-2-methoxy-4-methylpyridine.

Data Summary: Catalyst Systems for Selective Sonogashira Coupling

| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield Range (%) |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 25-60 | 2-8 | 85-95 |

| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 80 | 6-12 | 88-97 |

| Pd(P(t-Bu)₃)₂ | None | K₂CO₃ | Toluene | 100 | 8-14 | 80-92 |

Note: Yields are estimates based on analogous systems and will vary depending on the specific alkyne used.[1]

Application Note III: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[7][8] Selective amination at the C-3 position of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine can be achieved with high efficiency.

Causality of Experimental Choices:

-

Catalyst System: A palladium source, often Pd(OAc)₂ or Pd₂(dba)₃, is used with a bulky, electron-rich phosphine ligand such as XPhos or RuPhos. These ligands are critical for facilitating the reductive elimination step that forms the C-N bond.[2]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex. Common choices include sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically employed.

Protocol for Selective C-3 Buchwald-Hartwig Amination:

Materials:

-

5-Bromo-3-iodo-2-methoxy-4-methylpyridine

-

Primary or secondary amine (1.1 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

-

XPhos (2-6 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

-

Anhydrous toluene or dioxane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dry reaction vessel with 5-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 eq), the amine (1.2 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.8 eq).

-

Add anhydrous, degassed toluene or dioxane.

-

Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction's progress by TLC or LC-MS. Reactions are generally complete in 4-18 hours.

-

After cooling to room temperature, quench the reaction by the careful addition of saturated aqueous NH₄Cl.

-

Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Transfer the filtrate to a separatory funnel, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired 3-amino-5-bromo-2-methoxy-4-methylpyridine derivative.

Data Summary: Catalyst Systems for Selective Buchwald-Hartwig Amination

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield Range (%) |

| Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100-110 | 4-12 | 80-95 |

| Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 90-100 | 8-18 | 75-90 |

| BrettPhos Palladacycle | K₃PO₄ | t-Amyl alcohol | 100 | 6-16 | 82-96 |

Note: Yields are estimates based on analogous systems and will vary depending on the specific amine used.[2]

Sequential Functionalization: A Strategy for Tetrasubstituted Pyridines

The true power of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine lies in its potential for sequential, regioselective cross-coupling reactions. Once the C-3 position has been functionalized under the mild conditions described above, the less reactive C-5 bromine atom becomes the site for a second cross-coupling reaction. This two-step strategy allows for the introduction of two different substituents at the C-3 and C-5 positions, leading to the synthesis of highly complex and diverse tetrasubstituted pyridines.